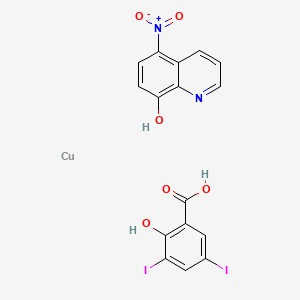
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper is a coordination compound that features copper as the central metal ion coordinated with 3,5-diiodosalicylate and 5-nitro-8-quinolinolate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper typically involves the reaction of copper salts with 3,5-diiodosalicylic acid and 5-nitro-8-quinolinol in a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the coordination complex .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also incorporate green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can alter the oxidation state of copper, potentially leading to the formation of copper(I) complexes.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent choice to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may produce higher oxidation state copper complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
(3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination environment.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity or interfere with DNA replication, leading to its biological effects. The specific pathways involved may include the generation of reactive oxygen species and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, zinc
- (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, nickel
- (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, cobalt
Uniqueness
Compared to similar compounds, (3,5-Diiodosalicylato)(5-nitro-8-quinolinolato)-, copper exhibits unique properties due to the specific coordination environment of copper. This can result in different reactivity, stability, and biological activity, making it a compound of particular interest in various research fields .
Properties
CAS No. |
14040-02-9 |
|---|---|
Molecular Formula |
C16H10CuI2N2O6 |
Molecular Weight |
643.61 g/mol |
IUPAC Name |
copper;2-hydroxy-3,5-diiodobenzoic acid;5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3.C7H4I2O3.Cu/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8;8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-5,12H;1-2,10H,(H,11,12); |
InChI Key |
OZPILCAEQZHCTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-].C1=C(C=C(C(=C1C(=O)O)O)I)I.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















